molecular formula C12H9F2NO4S B1439101 5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 894259-20-2

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B1439101
CAS No.: 894259-20-2
M. Wt: 301.27 g/mol
InChI Key: WRFAYKGRGVRSAG-WEVVVXLNSA-N
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Description

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a benzylidene substituent at the C5 position of the TZD core. The phenyl ring is substituted with a difluoromethoxy (-OCF₂H) group at the para position and a methoxy (-OCH₃) group at the meta position. This substitution pattern is critical for modulating its electronic, steric, and pharmacokinetic properties. Thiazolidinediones are well-known for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, making them relevant in metabolic disorders such as diabetes .

Properties

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4S/c1-18-8-4-6(2-3-7(8)19-11(13)14)5-9-10(16)15-12(17)20-9/h2-5,11H,1H3,(H,15,16,17)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFAYKGRGVRSAG-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolidine-2,4-dione Core

The foundational step in the preparation is the synthesis of thiazolidine-2,4-dione (the core scaffold), which is typically achieved by refluxing thiourea with monochloroacetic acid in aqueous medium. This reaction proceeds through nucleophilic substitution and ring closure to form the thiazolidine-2,4-dione ring system with good yield (approximately 78%) and purity after recrystallization in water. This method is well-established and provides a reliable starting material for further functionalization.

Step Reagents Conditions Yield (%) Notes
1 Thiourea + Monochloroacetic acid Reflux in water 78 Recrystallization from water

Catalytic and Green Chemistry Approaches

Recent literature highlights various catalytic methods to improve the efficiency and selectivity of thiazolidine derivatives synthesis, including:

  • Use of Lewis acid catalysts like scandium(III) triflate or BF3·OEt2 to activate aziridines or aldehydes for regio- and stereoselective synthesis of thiazolidine derivatives.
  • Application of β-cyclodextrin-SO3H as a green catalyst that activates aldehydes and promotes ring closure under mild conditions.
  • Nano-catalysts such as nano-CdZr4(PO4)6 have been employed to enhance yields and reduce reaction times in the synthesis of substituted thiazolidinones.

Though these catalytic methods have been demonstrated for various thiazolidine derivatives, the Knoevenagel condensation with piperidine remains the most straightforward and widely used method for preparing 5-arylidene-thiazolidine-2,4-diones including the difluoromethoxy-methoxy substituted derivatives.

Reaction Mechanism Overview

The preparation involves:

  • Formation of the thiazolidine-2,4-dione ring from thiourea and monochloroacetic acid.
  • Base-catalyzed Knoevenagel condensation where the active methylene group of thiazolidine-2,4-dione is deprotonated.
  • Nucleophilic attack on the aldehyde carbonyl carbon to form a β-hydroxy intermediate.
  • Dehydration to form the conjugated double bond, yielding the 5-arylidene-thiazolidine-2,4-dione.

Catalysts such as piperidine facilitate the deprotonation and dehydration steps, enabling high yields under reflux conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Catalyst/Method Yield (%) Key Features
Synthesis of thiazolidine-2,4-dione Thiourea + Monochloroacetic acid, reflux in water None (thermal) ~78 Simple, cost-effective, aqueous medium
Knoevenagel condensation Thiazolidine-2,4-dione + 4-(difluoromethoxy)-3-methoxybenzaldehyde, reflux in ethanol Piperidine (base catalyst) >80 High yield, straightforward, acid work-up
Catalytic enhancements (optional) Lewis acids, nano-catalysts, β-cyclodextrin-SO3H Various catalysts Variable Improved selectivity, green chemistry

Research Findings and Notes

  • The Knoevenagel condensation is the preferred method for introducing the arylidene substituent at position 5 due to its operational simplicity and high yield.
  • Catalytic methods using Lewis acids or nano-catalysts can improve reaction rates and stereoselectivity but may require more complex setups.
  • The presence of electron-withdrawing groups like difluoromethoxy on the aromatic aldehyde can influence the reactivity and final yield, often enhancing the electrophilicity of the aldehyde carbonyl.
  • Purity and confirmation of structure are typically verified by melting point determination, TLC, IR, NMR spectroscopy, and elemental analysis.
  • The described synthetic route is scalable and amenable to modifications for structural analogs in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The thiazolidine derivative has also been investigated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. The compound has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Pesticide Development

This compound is being explored as a potential pesticide. Its structural features allow it to interact with specific biological pathways in pests. Preliminary studies suggest that it can act as a growth regulator for certain insects, potentially leading to reduced populations of agricultural pests without harming beneficial organisms .

Herbicide Potential

Additionally, there are ongoing investigations into its herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth could make it a valuable tool for weed management in crops .

Polymer Synthesis

In materials science, the thiazolidine derivative is being utilized in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. These polymers can be applied in various industries, including automotive and aerospace .

Nanotechnology Applications

The compound has also shown promise in nanotechnology applications. Its incorporation into nanocarriers for drug delivery systems enhances the bioavailability and targeted delivery of therapeutic agents . Research indicates that these nanocarriers can improve the pharmacokinetics of drugs while minimizing side effects.

Mechanism of Action

The mechanism of action of 5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors that regulate inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and pharmacological profiles of TZDs are heavily influenced by substituents on the benzylidene moiety. Below is a comparative analysis of key analogues:

Table 1: Key Structural and Functional Comparisons
Substituents on Benzylidene Moiety Biological Activity Potency/Score Reference
4-(Difluoromethoxy)-3-methoxy Antidiabetic (Potential) N/A (Theoretical PPARγ binding)
4-(Substituted oxopropenyl) In vivo antidiabetic Comparable to rosiglitazone
Naphthyl/Coumarinyl In vitro antidiabetic Most active (Compounds 9, 10)
Pyridin-4-ylmethylidene Docking scores (PPARγ) -3.8 to -5.1 (Lower = stronger)
4-Methoxy Antitubercular Active against M. tuberculosis
4-Fluorobenzylidene PPARγ activation (Theoretical) Structural similarity to pioglitazone

Key Findings

Antidiabetic Activity :

  • Avupati et al. synthesized (Z)-5-(4-((E)-3-substituted-3-oxoprop-1-enyl)benzylidene)-TZDs, with compounds ad21 and ad22 showing in vivo efficacy comparable to rosiglitazone in streptozotocin-induced diabetic rats . The target compound’s difluoromethoxy group may enhance PPARγ binding compared to methoxy alone due to increased electron-withdrawing effects .
  • Compounds with naphthyl and coumarinyl groups (e.g., 9 and 10 ) exhibited superior in vitro antidiabetic activity, attributed to extended π-conjugation enhancing receptor interactions .

Antimicrobial and Antitubercular Activity :

  • TZDs with 4-methoxybenzylidene substituents (e.g., 98 and 99 ) demonstrated significant activity against Mycobacterium tuberculosis H37Rv, highlighting the role of methoxy groups in targeting bacterial pathways . The target compound’s difluoromethoxy group may offer improved penetration through lipid-rich bacterial membranes.

Docking and Binding Affinity :

  • In silico studies of pyridin-4-ylmethylidene TZDs revealed docking scores ranging from -3.8 to -5.1 for PPARγ, with lower scores indicating stronger binding . The target compound’s difluoromethoxy group could further optimize binding via hydrophobic interactions.

Synthetic Routes: Most TZDs, including the target compound, are synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with substituted aldehydes. For example, Avupati et al. used piperidine in toluene for cyclization .

Mechanistic Insights

  • PPARγ Activation : The TZD core binds to the PPARγ ligand-binding domain, with substituents on the benzylidene moiety influencing transcriptional activity. Fluorinated groups (e.g., difluoromethoxy) may stabilize the active conformation of the receptor .

Biological Activity

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione, also known by its CAS number 1173467-30-5, is a compound that belongs to the thiazolidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-diabetic, and enzyme inhibitory properties. The focus of this article is to explore the biological activity of this compound through various studies and evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClF2N2O4SC_{14}H_{15}ClF_2N_2O_4S with a molecular weight of 380.79 g/mol. The compound features a thiazolidine core which is known for its pharmacological significance.

1. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is sought after in cosmetic and therapeutic applications. A study demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant tyrosinase inhibitory activity. Specifically, the compound displayed an IC50 value of 11.2 μM, outperforming the positive control kojic acid (IC50 = 15.6 μM) . The inhibition kinetics indicated that the compound acts as a mixed-type inhibitor.

Table 1: Tyrosinase Inhibitory Activity of Thiazolidine Derivatives

CompoundIC50 (μM)Type of Inhibition
This compound11.2Mixed-type
Kojic Acid15.6Competitive

2. Anti-Cancer Activity

Research into the anti-cancer properties of thiazolidine derivatives indicates their potential in treating breast cancer. A series of compounds were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Notably, certain derivatives exhibited IC50 values as low as 1.27 μM, indicating potent anti-cancer activity without adversely affecting non-cancerous cells . This suggests that modifications to the thiazolidine structure can enhance selectivity towards cancer cells.

Case Study: Anti-Breast Cancer Activity
In one study, compounds derived from thiazolidine were synthesized and evaluated for their ability to inhibit breast cancer cell proliferation. The most active compounds showed significant cytotoxicity towards MCF-7 cells while sparing normal cells .

3. Antidiabetic Properties

Thiazolidinediones are well-known for their role as anti-diabetic agents through their action on peroxisome proliferator-activated receptor gamma (PPARγ). The modification of thiazolidine structures has been linked to enhanced antidiabetic effects . While specific data on the compound is limited, its structural similarity to established antidiabetic agents suggests potential efficacy.

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with target enzymes like tyrosinase. The binding affinity and interaction dynamics reveal that structural modifications can significantly impact biological activity .

Q & A

Q. How can in vivo toxicity be systematically evaluated while minimizing animal use?

  • Methodological Answer : Implement 3R principles (Replacement, Reduction, Refinement) :
  • Use organ-on-a-chip models for hepatotoxicity screening.
  • Conduct acute toxicity studies with staggered dosing (OECD 423 guidelines) and histopathological analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.